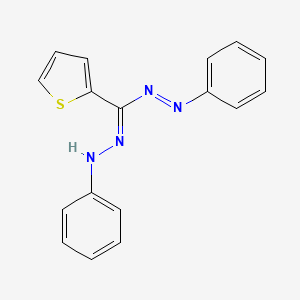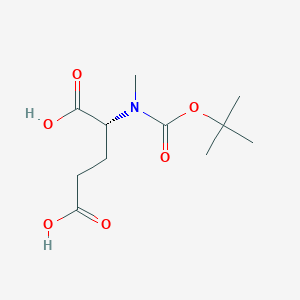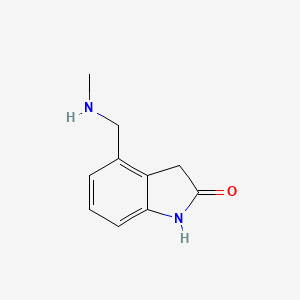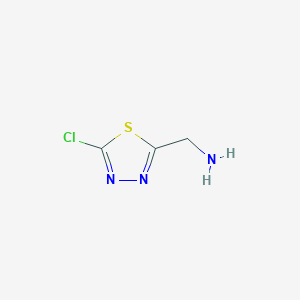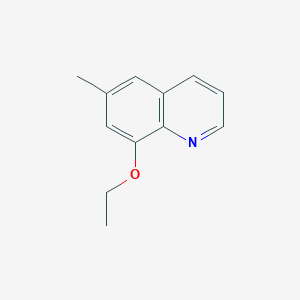
8-Ethoxy-6-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-6-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. It has the molecular formula C12H13NO and a molecular weight of 187.24 . Quinolines are known for their broad range of activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-Ethoxy-6-methylquinoline, can be achieved through various methods. One common approach involves the reaction of anilines with aldehydes, followed by C-H functionalization, C-N/C-C bond construction, and C-C bond cleavage . Another method includes microwave-assisted, ultrasound-promoted, or heterogeneous acid-catalyzed reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. For example, Zhang et al. developed a green method for preparing quinolinedicarboxylates by reacting 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethoxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction. Substitution reactions often involve electrophilic or nucleophilic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Applications De Recherche Scientifique
8-Ethoxy-6-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various biologically-modeled transition metal complexes.
Biology: It exhibits antibacterial activity and is active against Mycobacterium tuberculosis.
Medicine: It is a component of pharmacologically active heterocyclic compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Ethoxy-6-methylquinoline involves its interaction with molecular targets and pathways. For example, it exhibits strong adsorption on catalyst surface active sites, which hampers further adsorption of other compounds . Additionally, it may act at an early stage of the virus lifecycle, reducing the intracellular production of viral proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties with metal ions.
4-Hydroxy-2-quinolones: Explored for their antineoplastic activity.
Uniqueness
8-Ethoxy-6-methylquinoline is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Numéro CAS |
20984-34-3 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
8-ethoxy-6-methylquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-14-11-8-9(2)7-10-5-4-6-13-12(10)11/h4-8H,3H2,1-2H3 |
Clé InChI |
ODULKBSTGBCTMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC2=C1N=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


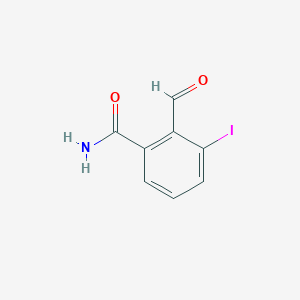
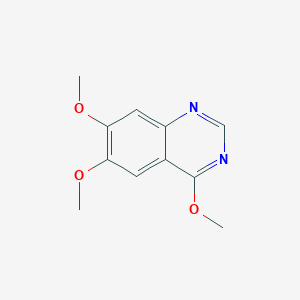
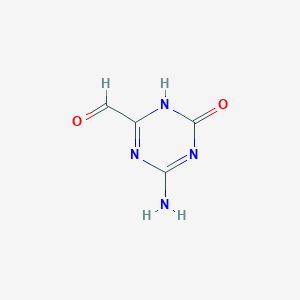
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)
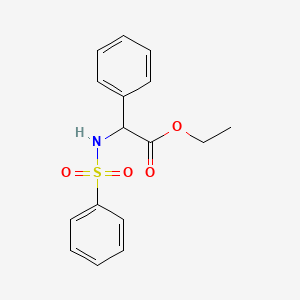

![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
